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molecular formula C6H17NO3Si B080574 3-Aminopropyltrimethoxysilane CAS No. 13822-56-5

3-Aminopropyltrimethoxysilane

Cat. No. B080574
M. Wt: 179.29 g/mol
InChI Key: SJECZPVISLOESU-UHFFFAOYSA-N
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Patent
US07358288B2

Procedure details

composite membranes of polyetherimide and nanodispersed silicium oxide, made by hydrolysis of TEOS in solutions of polyetherimide Ultem® in NMP by adding of 0.15 M HCl solution. After hydrolysis dense or phase inversed membranes are made from this polymer solution. Compatibility of the inorganic with the organic phase was obtained by extra addition of 3-aminopropyltrimethoxysilane (AS) (Membranes of poly(ether imide) and nanodispersed silica, S. P. Nunes, K. V. Peinemann, K, Ohlrogge, A. Alpers, M. Keller, A. T. N. Pires, J. Memb. Sci. 157 (1999) 219-226)).
[Compound]
Name
polyetherimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicium oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyetherimide Ultem
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCO[Si:4]([O:11][CH2:12]C)([O:8][CH2:9]C)[O:5][CH2:6]C.Cl.C[N:16]1C(=O)[CH2:19][CH2:18][CH2:17]1>>[NH2:16][CH2:17][CH2:18][CH2:19][Si:4]([O:5][CH3:6])([O:8][CH3:9])[O:11][CH3:12]

Inputs

Step One
Name
polyetherimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
silicium oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Name
polyetherimide Ultem
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis dense

Outcomes

Product
Name
Type
product
Smiles
NCCC[Si](OC)(OC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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